![molecular formula C15H20N2O3S B2660185 N-butyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide CAS No. 899998-62-0](/img/structure/B2660185.png)
N-butyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
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Description
“N-butyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are important in the field of medicinal chemistry due to their presence in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “N-butyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” would consist of a quinoline core with various substitutions. The “N-butyl” indicates a butyl group attached to a nitrogen atom, “4,8-dimethyl” indicates methyl groups at the 4 and 8 positions of the quinoline ring, “2-oxo” indicates a carbonyl group at the 2 position, and “6-sulfonamide” indicates a sulfonamide group at the 6 position .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “N-butyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-butyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” would depend on its specific structure. Quinoline derivatives generally have high boiling points due to their aromaticity and the presence of nitrogen .Mechanism of Action
Future Directions
The future directions for the study of “N-butyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” would likely involve further exploration of its synthesis, properties, and potential biological activities. Quinoline derivatives are a rich area of study in medicinal chemistry, and there is much potential for the discovery of new pharmaceuticals .
properties
IUPAC Name |
N-butyl-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-4-5-6-16-21(19,20)12-7-11(3)15-13(9-12)10(2)8-14(18)17-15/h7-9,16H,4-6H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEISGQZDQUDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C(=C1)C)NC(=O)C=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18592805 |
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